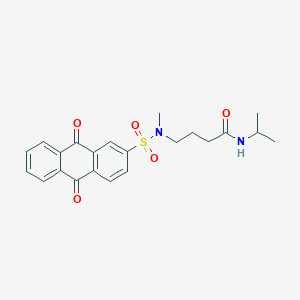

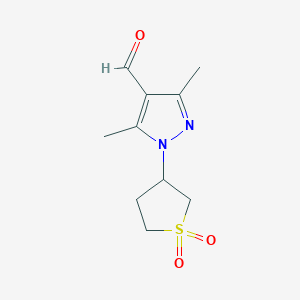

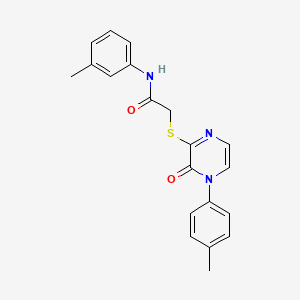

N-isopropyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .Molecular Structure Analysis

The molecular structure of this compound was characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis and could play a role in the functionalization of inert nonreactive C-H bonds .Applications De Recherche Scientifique

Cardiac Myosin Activation :Sulfonamidophenylethylamide analogs, similar in structure to the compound , have been explored for their potential as cardiac myosin activators. These compounds have shown promising results in both in vitro and in vivo studies, indicating potential therapeutic applications for treating systolic heart failure (Manickam et al., 2019).

Anticarcinogenic Activities :Structurally related compounds, such as sulforaphane, have demonstrated anticarcinogenic activities. They have been found effective in blocking the formation of mammary tumors in animal models, suggesting a role in cancer prevention (Zhang et al., 1994).

Chemical Synthesis and Reactivity :Studies on the behavior of similar anthracene derivatives in chemical reactions have provided insights into the synthesis and reactivity of such compounds. This information is valuable for developing new synthetic methods and materials (Griendt & Cerfontain, 1980).

Protected β-Amino Acids Synthesis :Research on the addition of Reformatsky reagents to N-anthracene-9-sulfonyl related imines, like the compound , has led to the synthesis of protected β-amino acids. This has implications for the development of new pharmaceuticals and synthetic chemistry techniques (Robinson & Wyatt, 1993).

Mechanosynthesis in Pharmaceuticals :The compound's related sulfonyl-(thio)ureas have been synthesized using mechanochemistry. This technique offers a new approach to producing pharmaceuticals such as anti-diabetic drugs (Tan et al., 2014).

Piezofluorochromic Properties :Studies on isomers of 9,10-bis(butoxystyryl)anthracenes, which are structurally related to the compound , have revealed their piezofluorochromic properties. This research could lead to the development of new materials with unique light-emitting properties (Xiong et al., 2015).

Propriétés

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-propan-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(2)23-20(25)9-6-12-24(3)30(28,29)15-10-11-18-19(13-15)22(27)17-8-5-4-7-16(17)21(18)26/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELWIORFXIGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)

![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)